

A Comparative Spectroscopic Analysis of Ethyl (tosylmethyl)carbamate and Alternatives

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Compound of Interest

Compound Name: *Ethyl (tosylmethyl)carbamate*

Cat. No.: *B407693*

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For researchers, scientists, and drug development professionals, precise structural elucidation of synthetic intermediates is critical for ensuring the integrity and success of a chemical synthesis campaign. This guide provides a detailed comparative analysis of the ^1H and ^{13}C Nuclear Magnetic Resonance (NMR) spectra of **Ethyl (tosylmethyl)carbamate**, a key building block, against common carbamate-based protecting groups: Carboxybenzyl (Cbz), tert-Butoxycarbonyl (Boc), and Fluorenylmethyloxycarbonyl (Fmoc) protected amines. The presented data, supported by a general experimental protocol, serves as a valuable resource for the unambiguous identification and quality assessment of these important chemical entities.

Comparison of ^1H and ^{13}C NMR Chemical Shifts

The following tables summarize the characteristic ^1H and ^{13}C NMR chemical shifts for **Ethyl (tosylmethyl)carbamate** and selected alternatives. These values are instrumental in identifying the specific carbamate moiety and confirming the overall structure of the molecule.

Table 1: ^1H NMR Chemical Shift Data (δ , ppm)

Compound	Methylene (N-CH ₂ -S)	Ethyl (O-CH ₂)	Ethyl (CH ₃)	Tosyl (Ar-CH ₃)	Tosyl (Ar-H)	NH
Ethyl (tosylmethyl)carbamate	~4.8 (d)	~4.1 (q)	~1.2 (t)	~2.4 (s)	~7.3 (d), ~7.7 (d)	~5.5 (t)
N-Cbz-Protected Amine (Typical)	-	~5.1 (s, Ph-CH ₂)	-	-	~7.3-7.4 (m)	~5.0 (br s)
N-Boc-Protected Amine (Typical)	-	-	~1.45 (s, t-butyl)	-	-	~4.8 (br s)
N-Fmoc-Protected Amine (Typical)	-	~4.4-4.5 (d, Fmoc-CH ₂)	-	-	~7.2-7.8 (m)	~5.2 (br s)

Table 2: ¹³C NMR Chemical Shift Data (δ , ppm)

Compound	Methylenne (N-CH ₂ -S)	Ethyl (O-CH ₂)	Ethyl (CH ₃)	Tosyl (Ar-CH ₃)	Tosyl (Ar-C)	Tosyl (Ar-CH)	Carbon yl (C=O)
Ethyl (tosylmethyl)carbamate	-50	~62	~14	~21	~135, ~145	~128, ~130	~156
N-Cbz-Protected Amine (Typical)	-	~67 (Ph-CH ₂)	-	-	~136	~127-128	~156
N-Boc-Protected Amine (Typical)	-	~80 (t-buty C)	~28 (t-buty CH ₃)	-	-	-	~155
N-Fmoc-Protected Amine (Typical)	-	~47 (Fmoc-CH), ~67 (Fmoc-CH ₂)	-	-	~141, ~144	~120-128	~156

Note: The exact chemical shifts can vary depending on the solvent, concentration, and temperature.

Experimental Protocol for NMR Analysis

A general protocol for acquiring high-quality ¹H and ¹³C NMR spectra for small organic molecules like **Ethyl (tosylmethyl)carbamate** and its alternatives is provided below.

1. Sample Preparation:

- Dissolution: Accurately weigh 5-10 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR.

- Solvent Selection: Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl_3)), Dimethyl sulfoxide-d₆ (DMSO-d_6)). The choice of solvent can influence chemical shifts, particularly for exchangeable protons like N-H. For routine analysis, CDCl_3 is a common choice.
- Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm). Modern spectrometers can also reference to the residual solvent peak.

2. NMR Data Acquisition:

- Instrumentation: Utilize a high-resolution NMR spectrometer, typically with a proton frequency of 300 MHz or higher for routine analysis.
- ^1H NMR Parameters:
 - Pulse Sequence: A standard single-pulse experiment is generally sufficient.
 - Acquisition Time: Typically 2-4 seconds.
 - Relaxation Delay: 1-5 seconds.
 - Number of Scans: 8 to 16 scans are usually adequate for a good signal-to-noise ratio.
- ^{13}C NMR Parameters:
 - Pulse Sequence: A proton-decoupled pulse sequence is standard to simplify the spectrum to single lines for each unique carbon.
 - Acquisition Time: Typically 1-2 seconds.
 - Relaxation Delay: 2-5 seconds.
 - Number of Scans: A larger number of scans (e.g., 128 to 1024 or more) is required for ^{13}C NMR due to the low natural abundance of the ^{13}C isotope.

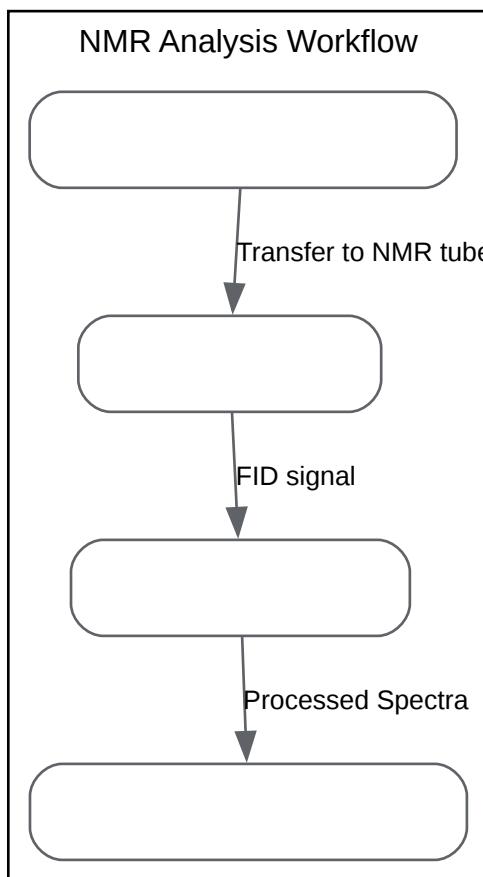
3. Data Processing:

- Apply a Fourier transform to the acquired Free Induction Decay (FID).
- Phase correct the resulting spectrum.
- Calibrate the chemical shift scale using the internal standard or the solvent peak.
- Integrate the signals in the ^1H NMR spectrum to determine the relative number of protons.

Visualization of Key Structural Features

The following diagrams illustrate the chemical structure and the logical workflow for the NMR analysis of **Ethyl (tosylmethyl)carbamate**.

Caption: Chemical structure of **Ethyl (tosylmethyl)carbamate**.



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Caption: General workflow for NMR-based structural analysis.

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